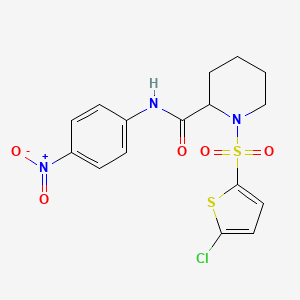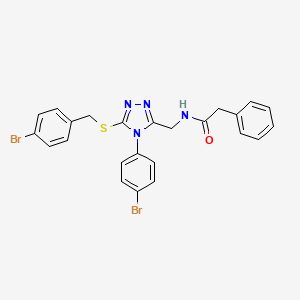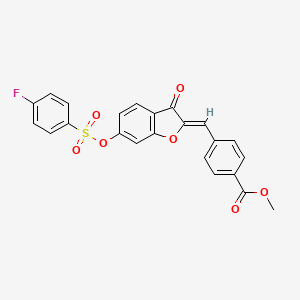![molecular formula C16H11ClN4S2 B2402207 6-[(4-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868966-89-6](/img/structure/B2402207.png)
6-[(4-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-[(4-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound that belongs to the class of triazolopyridazines . Triazolopyridazines are nitrogenous heterocyclic compounds that are known for their versatile biological activities .
Synthesis Analysis
The synthesis of similar triazolopyridazine compounds involves several steps . The general procedure includes the reaction of substituted acetophenones with glyoxylic acid monohydrate in acetic acid under reflux . The progress of reactions is usually monitored by TLC using silica gel plates under UV light .Molecular Structure Analysis
Triazolopyridazines have a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors due to their hydrogen bond accepting and donating characteristics .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazolopyridazines are typically monitored by TLC using silica gel plates under UV light . The purification of products is performed using column chromatography .科学的研究の応用
Crystal Structure and Theoretical Studies
Pyridazine derivatives, including compounds similar to the specified chemical, exhibit significant biological properties. Studies have focused on synthesis and characterization, employing techniques like NMR, IR, mass spectral studies, and X-ray diffraction. Density functional theory (DFT) calculations are used to analyze the molecular properties such as HOMO-LUMO energy levels and quantum chemical parameters. Hirshfeld surface analysis helps in understanding intermolecular hydrogen bonds and molecular packing strength in these compounds (Sallam et al., 2021).
Antidiabetic Potential
A family of triazolo-pyridazine-6-yl-substituted piperazines, which includes compounds structurally similar to the specified chemical, has been synthesized and evaluated for anti-diabetic medication potential. These compounds exhibit Dipeptidyl peptidase-4 (DPP-4) inhibition, indicating a role in diabetes management. They also show antioxidant and insulinotropic activity, which is beneficial in diabetic treatments (Bindu et al., 2019).
Antiviral Activity
Derivatives of triazolo[4,3-b]pyridazine have been studied for their antiviral properties. Research indicates that certain compounds in this class show promising activity against hepatitis-A virus (HAV), suggesting potential therapeutic applications in treating viral infections (Shamroukh & Ali, 2008).
Antimicrobial and Anticancer Activities
Compounds based on 6-chloropyridazine-3(2H)-thione, a close relative to the specified chemical, have been synthesized and tested for antimicrobial activity. Some of these compounds exhibit significant responses against both gram-positive and gram-negative bacteria, as well as fungi. Additionally, these compounds have been explored for their cytotoxic properties against various cancer cell lines, indicating potential use in cancer therapy (El-Salam et al., 2013; Mamta et al., 2019).
将来の方向性
Triazolopyridazines, including “6-[(4-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine”, have profound importance in drug design, discovery, and development . Future research could focus on the rational design and development of new target-oriented triazolopyridazine-based drugs for the treatment of multifunctional diseases .
特性
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4S2/c17-12-5-3-11(4-6-12)10-23-15-8-7-14-18-19-16(21(14)20-15)13-2-1-9-22-13/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAPEJHWAWQRRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2402128.png)
![1,7-dimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402129.png)
![ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2402130.png)
![3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B2402131.png)
![N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2402132.png)

![N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2402135.png)
![1-(Pyridin-3-yl)-4-{2-[3-(trifluoromethyl)phenyl]acetyl}piperazin-2-one](/img/structure/B2402138.png)
![2-(isopropylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2402141.png)


![5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2402144.png)
